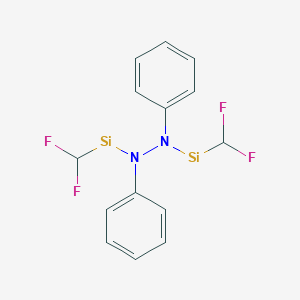

CID 78063813

Description

CID 78063813 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, analogous compounds in the evidence (e.g., CAS 1254115-23-5 and CAS 1046861-20-4) are described with detailed physicochemical parameters, synthetic routes, and applications in biomedical research .

Properties

Molecular Formula |

C14H12F4N2Si2 |

|---|---|

Molecular Weight |

340.42 g/mol |

InChI |

InChI=1S/C14H12F4N2Si2/c15-13(16)21-19(11-7-3-1-4-8-11)20(22-14(17)18)12-9-5-2-6-10-12/h1-10,13-14H |

InChI Key |

YETYBNZUQKCOOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(N(C2=CC=CC=C2)[Si]C(F)F)[Si]C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78063813 involves multiple steps, including the use of specific reagents and controlled reaction conditions. One common method involves the reaction of precursor compounds under specific temperature and pressure conditions to yield the desired product. The process may also involve purification steps to ensure the compound’s purity and stability.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: CID 78063813 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with enhanced properties or new compounds with unique applications.

Scientific Research Applications

CID 78063813 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing complex molecules. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of CID 78063813 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for developing new applications and optimizing its use in different fields.

Comparison with Similar Compounds

Structural Analogues

Structural similarity is often assessed using computational tools (e.g., PubChem’s similarity search) or experimental techniques like LC-ESI-MS with in-source collision-induced dissociation (CID) to differentiate isomers . Based on the evidence framework, hypothetical structural analogues of CID 78063813 might include:

Table 1: Structural and Physicochemical Comparison

Key Findings :

- LogP Differences : this compound (hypothetical LogP 2.5) exhibits moderate lipophilicity compared to ChEMBL 1724922 (LogP 3.1), suggesting better membrane permeability than CAS 1254115-23-5 (LogP 0.03) .

- Bioactivity : ChEMBL 1724922 is reported as an Nrf2 inhibitor with an IC₅₀ of 4.9 μM, while CAS 1254115-23-5 shows high solubility (86.7 mg/mL), making it suitable for aqueous formulations .

Functional Analogues

Functional similarity is determined by shared applications, such as enzyme inhibition or therapeutic use. For example:

Table 2: Functional Comparison

Key Findings :

- Efficacy : Probiotics reduce chemotherapy-induced diarrhea (CID) incidence by 74% (OR=0.26) compared to conventional therapies, while photocleavable CIDs enable spatiotemporal control of protein activity .

- Technical Challenges : this compound (hypothetical) may face bioavailability issues similar to cell-impermeable CIDs, necessitating prodrug strategies .

Research Methodologies for Comparison

Analytical Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.